5-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
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Overview
Description
5-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with bromine and a carbonitrile group, along with an azetidine ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of Azetidine Moiety: The azetidine ring can be introduced via a nucleophilic substitution reaction using an appropriate azetidine precursor.
Functionalization of Pyridine Ring: The final step involves the bromination and nitrilation of the pyridine ring, which can be achieved using bromine and cyanogen bromide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole and azetidine moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazole and azetidine rings.
Scientific Research Applications
5-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-pyridinecarbonitrile: A simpler analog that lacks the azetidine and pyrazole moieties.
4-chloro-1H-pyrazole: A related compound that contains the pyrazole ring but lacks the pyridine and azetidine components.
Uniqueness
The uniqueness of 5-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H11BrClN5 |
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Molecular Weight |
352.62 g/mol |
IUPAC Name |
5-bromo-2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11BrClN5/c14-11-1-10(2-16)13(17-3-11)19-5-9(6-19)7-20-8-12(15)4-18-20/h1,3-4,8-9H,5-7H2 |
InChI Key |
AFXQFGIASJEJHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)Br)C#N)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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